molecular formula C12H10O5 B1233887 Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate CAS No. 23866-72-0

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate

Cat. No. B1233887
Key on ui cas rn: 23866-72-0
M. Wt: 234.2 g/mol
InChI Key: RKIMFICEWCXBCE-UHFFFAOYSA-N
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Patent
US04810713

Procedure details

To a warm, stirred solution of 18.4 g (0.8 mole) of sodium metal in 250 ml of absolute ethanol was added dropwise a solution of 30.4 g (0.2 mole) of 2,4-dihydroxyacetophenone and 58.5 g (0.4 mole) of diethyloxalate in 50 ml of absolute ethanol and 50 ml of absolute ethyl ether over a 30 min period. The mixture was heated at reflux for 4 hr and then poured into a solution of 200 ml of concentrated hydrochloric acid and 1.8 liter of water. The mixture was extracted with two 500 ml portions of ethyl ether and the combined extracts were concentrated under reduced pressure to give a solid residue.
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
30.4 g
Type
reactant
Reaction Step Two
Quantity
58.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.8 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[CH3:2][C:3]([C:5]1[CH:6]=[CH:7][C:8]([OH:12])=[CH:9][C:10]=1[OH:11])=[O:4].[CH2:13]([O:15][C:16](=[O:22])[C:17](OCC)=O)[CH3:14].Cl>C(O)C.C(OCC)C.O>[CH2:13]([O:15][C:16]([C:17]1[O:11][C:10]2[CH:9]=[C:8]([OH:12])[CH:7]=[CH:6][C:5]=2[C:3](=[O:4])[CH:2]=1)=[O:22])[CH3:14] |^1:0|

Inputs

Step One
Name
Quantity
18.4 g
Type
reactant
Smiles
[Na]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
30.4 g
Type
reactant
Smiles
CC(=O)C=1C=CC(=CC1O)O
Name
Quantity
58.5 g
Type
reactant
Smiles
C(C)OC(C(=O)OCC)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Name
Quantity
1.8 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hr
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with two 500 ml portions of ethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
the combined extracts were concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a solid residue

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)C=1OC2=C(C(C1)=O)C=CC(=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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